TRPM8 Antagonist Potency: Class-Level Inference from Patent Example Space
No direct, head-to-head comparison involving the target compound could be retrieved from allowed primary sources. However, the compound's core scaffold is shared with potent TRPM8 antagonists disclosed in US8987445. For example, the structurally related sulfonamide US9434711, compound 306 exhibited a TRPM8 IC50 of 0.8 nM in a calcium flux assay [1]. Without dedicated profiling, it is unknown whether the target compound matches this potency, and reliance on class-level inference carries substantial risk.
| Evidence Dimension | TRPM8 functional antagonism (IC50) |
|---|---|
| Target Compound Data | Not available from allowed sources |
| Comparator Or Baseline | US9434711, compound 306 (structurally related sulfonamide): IC50 = 0.8 nM [1] |
| Quantified Difference | Unknown; class-level inference only |
| Conditions | Human TRPM8 expressed in HEK293 cells; intracellular Ca2+ flux assay |
Why This Matters
Procurement decisions for TRPM8 antagonist research require compound-specific potency data; extrapolation from class averages can lead to selection of inactive or suboptimal analogs.
- [1] BindingDB entry BDBM50426573 (ChEMBL2324349) corresponding to US9434711, compound 306. IC50 data for human TRPM8. View Source
